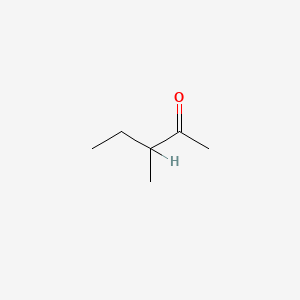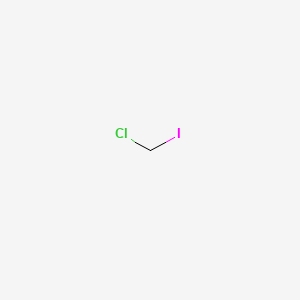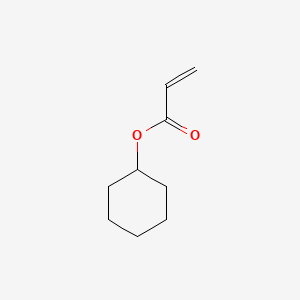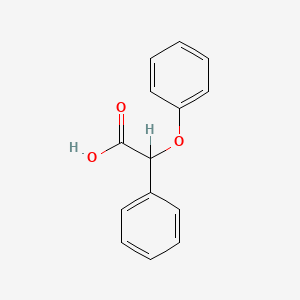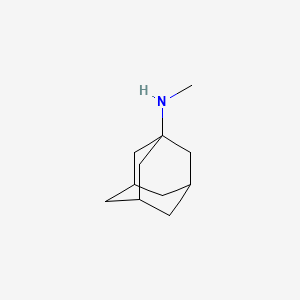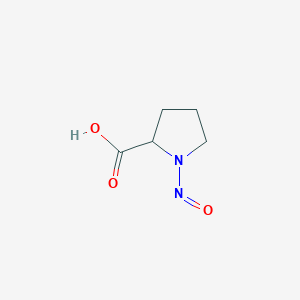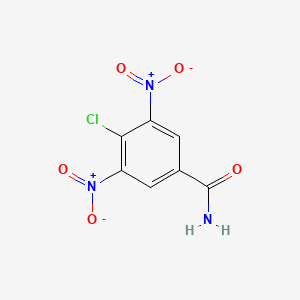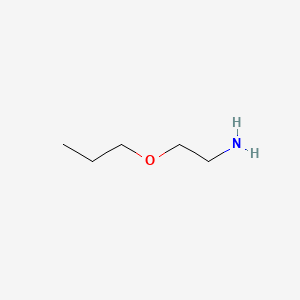
2-Propoxyethylamine
Vue d'ensemble
Description
2-Propoxyethylamine, also known as 2-Aminoethyl Propyl Ether or O-Propylethanolamine, is a chemical compound with the molecular formula C5H13NO . It is a clear liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom, giving it a molecular weight of 103.16 .Physical And Chemical Properties Analysis
This compound is a clear liquid at room temperature . It has a molecular weight of 103.16 , a boiling point of 126°C , and a specific gravity of 0.85 . The compound’s refractive index is 1.42 .Applications De Recherche Scientifique
Pharmacological and Toxicological Studies
- Hallucinogenic Properties : 2C-P is known for its hallucinogenic properties. A study discussed the case of a patient with severe hallucinations and other symptoms after using a substance sold as 2C-B, which was later identified as the more potent 2C-P (Stoller et al., 2017).
- Metabolism in Rat Urine : Research has been conducted on the metabolism of 2C-P in rat urine, which is crucial for understanding its pharmacokinetics and toxicological profile (Theobald et al., 2005).
- Biotransformation and Detectability : Another study focused on identifying the phases I and II metabolites of 2C-P, which is essential for detecting its intake in clinical or forensic cases (Wink et al., 2014).
Analytical Chemistry Applications
- Detection of Carbonyl Compounds : 2C-P derivatives have been used in developing a fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples (Houdier et al., 2000).
- Analytical Separation and Detection : Research has also been conducted on optimizing the separation and on-line sample concentration of phenethylamine designer drugs, including 2C-P, using capillary electrophoresis (Tsai et al., 2006).
General Studies in Medicinal Chemistry
- Role in Medicinal Chemistry : A review covers the presence and role of 2-phenethylamines, including compounds like 2C-P, in medicinal chemistry, discussing key therapeutic targets and bioactive compounds (Nieto et al., 2023).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Propoxyethylamine is an organic compound that is primarily used in organic synthesis reactions as a reagent and catalyst . It is involved in the synthesis of amine compounds, quaternary ammonium salts, and condensation polymers .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. As a reagent and catalyst, it facilitates the formation of new bonds in the synthesis of various compounds . The exact interaction with its targets can vary based on the specific reaction conditions and the other reactants present.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, pH, and solvent can all impact the effectiveness of this compound as a reagent and catalyst . Furthermore, it should be noted that this compound is flammable and corrosive, and should be handled with appropriate safety measures .
Analyse Biochimique
Biochemical Properties
2-Propoxyethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with amino acid decarboxylases, which catalyze the decarboxylation of amino acids to produce amines and carbon dioxide. This interaction is crucial for the synthesis of neurotransmitters and other biologically active amines. Additionally, this compound can act as a substrate for monoamine oxidases, which are involved in the oxidative deamination of monoamines, leading to the production of aldehydes, ammonia, and hydrogen peroxide .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of monoamine neurotransmission. This activation can lead to changes in intracellular cAMP levels, affecting downstream signaling pathways . Additionally, this compound can influence gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes such as monoamine oxidases and amino acid decarboxylases, leading to enzyme inhibition or activation. For example, this compound can inhibit monoamine oxidase activity, resulting in increased levels of monoamines in the brain . This inhibition can have therapeutic implications for conditions such as depression and anxiety. Additionally, this compound can modulate gene expression by binding to nuclear receptors and influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on neurotransmitter levels and behavior. At high doses, it can lead to toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, it undergoes conjugation with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be transported across cell membranes by organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific compartments or organelles. For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-propoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-4-7-5-3-6/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWXCSCBUXKXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195003 | |
| Record name | 2-Propoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42185-03-5 | |
| Record name | 2-Propoxyethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42185-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propoxyethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042185035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propoxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


